N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide
Übersicht
Beschreibung
N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide, also known as ABHA, is a synthetic compound that has been the subject of several scientific studies due to its potential applications in medicinal chemistry. ABHA belongs to the class of hydrazones and has been synthesized using various methods.
Wirkmechanismus
N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been shown to reduce inflammation and oxidative stress in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide also has a short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential use in the treatment of cancer. N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a chemotherapeutic agent. Additionally, further research is needed to optimize the synthesis and formulation of N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide for use in various applications.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-[(E)-benzylideneamino]-N-prop-2-enyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-8-13-11(16)12(17)15-14-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,16)(H,15,17)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVSTFSQUFPTQ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NN=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)C(=O)N/N=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-benzylideneamino]-N-prop-2-enyloxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.